[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate
Description
The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate features a 1,2-oxazole (isoxazole) core substituted at position 5 with a furan-2-yl group. The oxazole is linked via a methyl ester to the 3-position of an indole ring.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-17(13-9-18-14-5-2-1-4-12(13)14)22-10-11-8-16(23-19-11)15-6-3-7-21-15/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFALMOYAXCBNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3-Dipolar Cycloaddition Strategy
The oxazole ring is constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and acetylenic dipolarophiles.
Procedure :
- Nitrile Oxide Generation : Furan-2-carbaldehyde oxime is treated with chloramine-T or NCS to generate furan-2-carbonitrile oxide.
- Cycloaddition : Reacting the nitrile oxide with propargyl alcohol in toluene at 80°C yields the oxazole methanol derivative.
Reaction Conditions :
Mechanistic Insight :
Computational studies at the B3LYP/cc-pVTZ level confirm asynchronous bond formation, with electron density transfer (GEDT = 0.25 e) from the nitrile oxide to the dipolarophile.
β-Ketoester Cyclocondensation
An alternative route involves cyclocondensation of β-ketoesters with hydroxylamine.
Procedure :
- Substrate Preparation : Ethyl 3-(furan-2-yl)-3-oxopropanoate is treated with hydroxylamine hydrochloride in ethanol.
- Cyclization : Heating at reflux for 6 hours forms the oxazole ring.
Reaction Conditions :
Synthesis of 1H-Indole-3-Carboxylic Acid
Hydrolysis of Methyl Indole-3-Carboxylate
Procedure :
- Substrate : Methyl indole-3-carboxylate is hydrolyzed using LiOH (3 eq) in THF/H2O (9:1) at room temperature.
- Workup : Acidification with HCl precipitates the carboxylic acid.
Reaction Conditions :
Esterification Strategies
Steglich Esterification
Procedure :
- Activation : Indole-3-carboxylic acid (1 eq) is activated with DCC (1.2 eq) and DMAP (0.1 eq) in anhydrous DCM.
- Coupling : [5-(Furan-2-yl)-1,2-oxazol-3-yl]methanol (1 eq) is added, and the mixture is stirred at 25°C for 12 hours.
Reaction Conditions :
Acid Chloride Method
Procedure :
- Chlorination : Indole-3-carboxylic acid is treated with thionyl chloride (2 eq) at reflux to form the acid chloride.
- Esterification : The acid chloride is reacted with the oxazole methanol in pyridine at 0–5°C.
Reaction Conditions :
Computational Insights into Reaction Optimization
Transition State Analysis
Density functional theory (DFT) calculations reveal that the 1,3-dipolar cycloaddition proceeds via an exo-transition state, with a Gibbs free energy barrier of 24.3 kcal/mol. The furan ring’s electron-donating effects stabilize the transition state, enhancing regioselectivity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Complexity |
|---|---|---|---|
| Steglich Esterification | 75–80 | 12 hours | Moderate |
| Acid Chloride Method | 70–75 | 8 hours | High |
| Cycloaddition Synthesis | 68–72 | 6 hours | Low |
Key Observations :
- Steglich esterification offers higher yields but requires moisture-free conditions.
- The acid chloride method is faster but involves hazardous reagents.
Spectroscopic Characterization
1H NMR Analysis
FT-IR Data
Challenges and Mitigation Strategies
- Indole NH Acidity :
- Oxazole Ring Stability :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, oxazole, and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and properties.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its therapeutic potential , particularly in the following areas:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell growth in human tumor cells, suggesting potential as anticancer agents .
- Anti-inflammatory Effects : The unique structural features may contribute to anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .
Biological Research
In biological studies, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate has been investigated as:
- Enzyme Inhibitors : The compound's ability to inhibit specific enzymes can be pivotal in understanding metabolic pathways and developing drugs targeting these enzymes .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds due to its reactive functional groups. The oxazole and indole components allow for versatile reactions leading to various derivatives .
Material Science
In the field of material science, the compound is being examined for:
- Development of New Materials : Its unique structure may lead to innovative materials with specific properties suitable for applications in electronics or pharmaceuticals .
Case Study 1: Anticancer Activity
A study assessing the anticancer properties of related compounds demonstrated that certain derivatives exhibited high levels of growth inhibition against multiple cancer cell lines. The mean GI50/TGI values were reported at significant levels (e.g., ), indicating promising efficacy in cancer treatment strategies .
Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition highlighted that compounds similar to [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate could effectively inhibit key enzymes involved in metabolic pathways, providing insights into their potential therapeutic roles in diseases related to metabolic dysregulation .
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the PI3K-AKT, MAPK, and NF-κB pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Ester vs. Amide Linkages : The target compound’s ester group may confer prodrug characteristics, hydrolyzing in vivo to release active indole-3-carboxylic acid. This contrasts with amide-based analogs (e.g., ), which resist hydrolysis .
- Heterocyclic Influence: The 1,2-oxazole core (vs.
- Substituent Effects : Furan’s oxygen atom enhances hydrogen-bonding capacity, while fluorinated or methoxy-substituted analogs prioritize lipophilicity .
Biological Activity
The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate typically involves multi-step reactions, including the formation of the oxazole ring and subsequent coupling with indole derivatives. The process often utilizes various reagents and conditions tailored to achieve high yields and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:
| Bacterial Strain | MIC (μM) |
|---|---|
| E. coli | 4.5 |
| S. aureus | 6.0 |
| P. aeruginosa | 5.5 |
| C. albicans | 8.0 |
These results suggest that [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate exhibits promising antibacterial and antifungal properties, making it a candidate for further drug development .
Anticancer Activity
The compound has also been evaluated for its anticancer potential against several cancer cell lines, including HeLa and MCF7. The IC50 values obtained from these studies are as follows:
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 20 |
These findings indicate that [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate possesses significant antiproliferative activity, particularly in lung and cervical cancer models .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence indicates that treatment with this compound leads to increased levels of pro-apoptotic markers in cancer cells.
- Disruption of Cell Membrane Integrity : Its antimicrobial activity may stem from disrupting bacterial cell membranes, leading to cell lysis.
Case Study 1: Anticancer Efficacy
In a study conducted on MCF7 breast cancer cells, treatment with [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in early apoptosis markers after treatment with the compound at concentrations above 25 nM.
Case Study 2: Antimicrobial Action
A separate study assessed the antimicrobial efficacy against clinical isolates of E. coli and S. aureus. The compound demonstrated significant inhibition zones in agar diffusion assays, supporting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
